molecular formula C16H30O2 B594036 Palmitoleic Acid-d14

Palmitoleic Acid-d14

Cat. No.: B594036
M. Wt: 268.49 g/mol
InChI Key: SECPZKHBENQXJG-VXXNRCPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoleic Acid-d14, also known as (9Z)-hexadec-9-enoic acid-d14, is a deuterium-labeled version of palmitoleic acid. It is a 16-carbon omega-7 monounsaturated fatty acid. The deuterium labeling makes it particularly useful in research applications, especially in studies involving metabolic pathways and lipidomics .

Mechanism of Action

Target of Action

Palmitoleic acid, a monounsaturated fatty acid, has been found to interact with various targets in the body. It is synthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . It has been identified as a potential biomarker in metabolic diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease . In a study on early IgA nephropathy, palmitoleic acid was identified as a potential biomarker along with PRKAR2A, IL6ST, and SOS1 .

Mode of Action

Palmitoleic acid interacts with its targets to bring about various changes. It has been described as a lipokine, able to regulate different metabolic processes such as increasing insulin sensitivity in muscle, promoting β cell proliferation, preventing endoplasmic reticulum stress, and enhancing lipogenic activity in white adipocytes . In a study on bacterial populations, it was found that palmitoleic acid, along with other unsaturated fatty acids, acted synergistically with the antibiotic vancomycin to eradicate bacterial populations .

Biochemical Pathways

Palmitoleic acid affects several biochemical pathways. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 . It has been found to suppress steatosis in the liver and improve insulin signaling in muscle . In a study on the filamentous microalga Xanthonema hormidioides, it was found that the microalga could grow and accumulate high content of lipid and palmitoleic acid at low temperature and low nitrogen concentration .

Pharmacokinetics

It is known to be a common constituent of the glycerides of human adipose tissue . It is present in all tissues but is found in higher concentrations in the liver . More research is needed to fully understand the ADME properties of palmitoleic acid and their impact on its bioavailability.

Biochemical Analysis

Biochemical Properties

Palmitoleic Acid-d14 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . The nature of these interactions often involves the alteration of the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes. It has been found to decrease proinflammatory cytokine expression in cultured macrophages . It also promotes a decrease of lymphocyte proliferation stimulated by ConA . In addition, it has been shown to protect microglia from palmitate-induced neurotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that the main anticancer mechanism of palmitic acid involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, this compound has been observed to have certain effects. For instance, it has been shown to reduce TG levels by approximately 50% over a period of 4 weeks .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 9 mg daily, it has been shown to reduce TG levels by approximately 50%. Additionally, the mice administered with this compound showed an average reduction in body weight increase .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to suppress hepatic steatosis and improve insulin signaling in muscle . It also increases lipolysis, glucose uptake, and glucose utilization for energy production in white adipose cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoleic Acid-d14 can be synthesized through the hydrogenation of palmitoleic acid using deuterium gas. The process involves the replacement of hydrogen atoms with deuterium atoms. This reaction typically requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of palmitoleic acid using deuterium gas. The process is similar to the laboratory synthesis but is scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Palmitoleic Acid-d14:

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for understanding lipid metabolism and developing therapeutic strategies.

Properties

IUPAC Name

(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPZKHBENQXJG-VXXNRCPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Palmitoleic Acid-d14 in this research and why is it used?

A1: this compound serves as an internal standard in the LC-MS/MS method for quantifying polyunsaturated fatty acids in serum []. Internal standards are crucial for analytical accuracy and precision. They are added to samples, calibrators, and quality control materials at a known concentration. Because they closely resemble the target analytes in their chemical behavior, they help account for variations during sample preparation and ionization within the mass spectrometer.

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